molecular formula C10H7N3S B570343 2-Methylthiazolo[5,4-f]quinoxaline CAS No. 114382-34-2

2-Methylthiazolo[5,4-f]quinoxaline

Número de catálogo: B570343
Número CAS: 114382-34-2
Peso molecular: 201.247
Clave InChI: ALGBBDMWJQYCFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylthiazolo[5,4-f]quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

One of the most significant applications of 2-methylthiazolo[5,4-f]quinoxaline is its role as an inhibitor of various protein kinases, which are critical in regulating cellular functions and are often implicated in diseases such as cancer and neurodegenerative disorders.

  • CDK9/CyclinT Inhibition : Research has demonstrated that derivatives of thiazolo[5,4-f]quinoxaline exhibit inhibitory activity against cyclin-dependent kinase 9 (CDK9) with an IC50 value of 3.1 μM. This kinase is essential for transcriptional regulation and cell cycle progression, making it a target for cancer therapy .
  • GSK3α and GSK3β Inhibition : The compound has also shown promising results against glycogen synthase kinase 3 (GSK3) isoforms, with IC50 values of 1.6 μM for GSK3α and 3.1 μM for GSK3β. These kinases are involved in various signaling pathways that affect cell survival and proliferation .
  • CK1 Inhibition : Another study identified the compound's derivative as a potent inhibitor of casein kinase 1 (CK1), with IC50 values of 0.31 μM against CK1ε and 1.58 μM against CK1δ/ε, indicating its potential use in treating diseases where CK1 is deregulated .

Antiproliferative Activity

The antiproliferative effects of this compound derivatives have been evaluated on various cancer cell lines:

  • Melanoma Cells : Compounds derived from this scaffold were tested against the A2058 melanoma cell line, showing growth inhibition ranging from 0.3% to 66% at a concentration of 10510^{-5} M after 72 hours . Notably, the original thiazolo[5,4-f]quinoxaline compound demonstrated significant antiproliferative activity.
  • Multi-targeted Approach : The design of new derivatives focusing on multi-target inhibition has been explored, particularly against kinases involved in Alzheimer's disease, showcasing the versatility of these compounds beyond oncology .

Synthetic Strategies

The synthesis of this compound and its analogs typically involves multi-step processes that can include microwave-assisted techniques to enhance yield and efficiency:

  • Microwave-assisted Synthesis : This method has been employed to create libraries of thiazolo[5,4-f]quinazoline derivatives that exhibit high potency against several kinases associated with neurodegenerative diseases .
  • Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) have revealed that specific substitutions on the thiazole moiety can significantly enhance inhibitory activity against targeted kinases . For instance, small groups linked to the thiazole ring have been shown to induce strong enhancements in inhibitory potency.

Anticancer Activity Case Study

A comprehensive study evaluated a series of synthesized thiazolo[5,4-f]quinoxaline derivatives for their anticancer properties:

  • Experimental Setup : The compounds were tested on A2058 melanoma cells at varying concentrations to determine their growth inhibition capabilities.
  • Results : Among the tested compounds, those with specific substituents displayed over 80% growth inhibition, highlighting their potential as effective anticancer agents .

Neurodegenerative Disease Targeting

Another significant application is targeting protein kinases involved in Alzheimer's disease:

  • Inhibitory Potency : The newly synthesized thiazolo[5,4-f]quinazoline derivatives exhibited low nanomolar range inhibitory activities against DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in neurodegeneration .

Propiedades

Número CAS

114382-34-2

Fórmula molecular

C10H7N3S

Peso molecular

201.247

Nombre IUPAC

2-methyl-[1,3]thiazolo[5,4-f]quinoxaline

InChI

InChI=1S/C10H7N3S/c1-6-13-8-3-2-7-9(10(8)14-6)12-5-4-11-7/h2-5H,1H3

Clave InChI

ALGBBDMWJQYCFA-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C3=NC=CN=C3C=C2

Sinónimos

Thiazolo[5,4-f]quinoxaline, 2-methyl- (6CI)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.